1-Iodo-2,5-dimethoxy-4-methylbenzene

Description

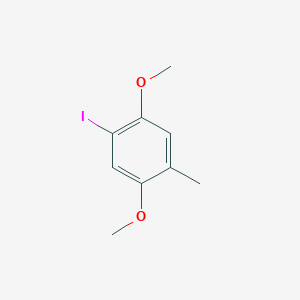

1-Iodo-2,5-dimethoxy-4-methylbenzene (CAS 75056-76-7) is an aromatic iodinated compound with the molecular formula C₉H₁₁IO₂ and a molecular weight of 278.089 g/mol . Its structure features an iodine atom at position 1, methoxy groups at positions 2 and 5, and a methyl group at position 4 on the benzene ring (Figure 1). The compound is characterized by its high purity (≥97%) and is commonly utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical and materials science research .

For example, iodination of pre-functionalized toluene derivatives (e.g., 2,5-dimethoxy-4-methylbenzene) using iodine and oxidizing agents like periodic acid could yield the target compound, as seen in similar diiodo-substituted benzene syntheses .

Applications: The compound’s iodine atom serves as a versatile leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), enabling the construction of complex aromatic frameworks. It is also employed in hypervalent iodine-mediated cyclizations, which are critical in synthesizing heterocyclic compounds .

Properties

IUPAC Name |

1-iodo-2,5-dimethoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVXMDDALQKRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369498 | |

| Record name | 1-iodo-2,5-dimethoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75056-76-7 | |

| Record name | 1-iodo-2,5-dimethoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

- Starting Material: 2,5-dimethoxy-4-methylbenzene (also known as 2,5-dimethoxytoluene)

- Iodinating Agent: Iodine (I2) or N-iodosuccinimide (NIS) are commonly used electrophilic iodine sources.

- Catalysts/Promoters: Lewis acids such as silver triflate (AgOTf) or iodine monochloride (ICl) can enhance regioselectivity and yield.

- Solvents: Nonpolar solvents like dichloromethane (CH2Cl2) or acetonitrile (MeCN) are preferred for controlled iodination.

- Temperature: Typically carried out at room temperature to mild heating (25–90 °C) to optimize reaction rate and selectivity.

Typical Procedure

A representative iodination involves dissolving 2,5-dimethoxy-4-methylbenzene in an anhydrous solvent under inert atmosphere (argon or nitrogen) to prevent side reactions. The iodinating agent is added slowly, often with stirring at controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

After completion, the reaction mixture is quenched with aqueous solutions (e.g., 1 M HCl) to remove excess iodine and byproducts. The organic layer is extracted, washed with sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography using hexane/ethyl acetate mixtures.

Yield and Purity

- Yields typically range from 70% to 90% depending on reaction scale and conditions.

- Purity is confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point analysis.

Alternative Synthetic Routes

Halogen Exchange (Finkelstein-type Reaction)

Starting from 1-bromo-2,5-dimethoxy-4-methylbenzene, halogen exchange with sodium iodide in polar aprotic solvents (e.g., acetone) under reflux can afford the iodo derivative. This method is less common due to the lower reactivity of aryl bromides in halogen exchange.

Directed Metalation Followed by Iodination

- Step 1: Directed ortho-metalation of 2,5-dimethoxy-4-methylbenzene using a strong base such as n-butyllithium at low temperature (-78 °C).

- Step 2: Quenching the aryl lithium intermediate with iodine to introduce the iodine substituent selectively.

This method offers high regioselectivity but requires stringent anhydrous and low-temperature conditions.

Decarboxylative Iodination of Aromatic Acids

Recent advances include the use of decarboxylative iodination of 2,5-dimethoxy-4-methylbenzoic acid derivatives using tetrabutylammonium tribromide (Bu4NBr3) and potassium phosphate in acetonitrile at elevated temperatures (~100 °C). This method provides a mild and efficient route to aryl iodides with good yields and selectivity.

Experimental Data Summary

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Electrophilic iodination | I2 or NIS, Lewis acid catalyst, CH2Cl2, 25–90 °C | 70–90 | Requires inert atmosphere, chromatography purification |

| Halogen exchange (Finkelstein) | NaI, acetone, reflux | 50–65 | Less common, moderate yields |

| Directed metalation + iodination | n-BuLi, -78 °C, I2 | 75–85 | High regioselectivity, requires low temp and dry conditions |

| Decarboxylative iodination | Bu4NBr3, K3PO4, MeCN, 100 °C, 16 h | 80–85 | Mild conditions, scalable |

Representative Research Findings

- A study published by the Royal Society of Chemistry demonstrated the use of cesium carbonate and toluene under reflux for aryl halide coupling reactions, highlighting the importance of purified solvents and inert atmosphere to achieve high yields and purity in related aromatic iodides.

- Decarboxylative halogenation protocols using Bu4NBr3 and K3PO4 in acetonitrile have been shown to efficiently convert aromatic acids to aryl iodides with excellent selectivity and minimal byproducts.

- Directed ortho-metalation followed by iodine quenching remains a gold standard for regioselective iodination of methoxy-substituted aromatics, as detailed in classical organic synthesis literature.

Purification and Characterization

- Purification is typically achieved by flash column chromatography on silica gel using hexane/ethyl acetate gradients.

- Characterization includes:

- 1H NMR: Signals corresponding to aromatic protons and methoxy groups.

- 13C NMR: Confirmation of aromatic carbons and methyl/methoxy substituents.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C9H11IO2 (molecular weight 278.09).

- Melting Point: Consistent with literature values for the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,5-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Major Products:

Substitution: Products include 2,5-dimethoxy-4-methylbenzene derivatives with various substituents.

Oxidation: Products include 2,5-dimethoxy-4-methylbenzaldehyde and 2,5-dimethoxy-4-methylbenzoic acid.

Reduction: The major product is 2,5-dimethoxy-4-methylbenzene

Scientific Research Applications

1-Iodo-2,5-dimethoxy-4-methylbenzene has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-iodo-2,5-dimethoxy-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve desired transformations .

Comparison with Similar Compounds

1-Iodo-2,4-dimethoxybenzene

1-Bromo-2,5-dimethoxy-4-methylbenzene

- Molecular Formula : C₉H₁₁BrO₂

- Substituents : Bromine (position 1), methoxy (positions 2, 5), methyl (position 4) .

- Key Differences : Bromine’s lower atomic weight (80 vs. iodine’s 127) reduces molecular weight (231.09 g/mol vs. 278.089 g/mol). Bromine is a better leaving group in SN2 reactions but less effective in heavy metal-catalyzed couplings compared to iodine.

1,2-Diiodo-4,5-dimethylbenzene

- Molecular Formula : C₈H₈I₂

- Substituents : Two iodine atoms (positions 1 and 2), methyl groups (positions 4 and 5) .

- Key Differences : Dual iodine substitution enables bifunctional reactivity (e.g., sequential cross-couplings). Steric repulsion between ortho-iodine atoms elongates C–I bonds (2.097 Å) and distorts bond angles, impacting crystal packing .

Hypervalent Iodine-Mediated Cyclizations

- However, steric hindrance from the methyl group may limit yields in certain reactions.

- 1-Iodo-2,4-dimethoxybenzene : Yields 59% in cyclization reactions (Entry 8, Table 2), outperforming the target compound due to reduced steric bulk .

- 2-Iodo-1,3-dimethoxybenzene : Yields 44% under identical conditions, highlighting the critical role of substituent positioning .

Halogen-Specific Reactivity

- Bromo vs. Iodo Analogs : Bromo derivatives are more reactive in nucleophilic substitutions (e.g., Grignard reactions), while iodo derivatives excel in transition metal-catalyzed couplings (e.g., Ullmann reactions) due to iodine’s polarizability .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-Iodo-2,5-dimethoxy-4-methylbenzene | C₉H₁₁IO₂ | 278.089 | 75056-76-7 | I (1), OMe (2,5), Me (4) |

| 1-Iodo-2,4-dimethoxybenzene | C₈H₉IO₂ | 264.06 | 75056-76-7* | I (1), OMe (2,4) |

| 1-Bromo-2,5-dimethoxy-4-methylbenzene | C₉H₁₁BrO₂ | 231.09 | N/A | Br (1), OMe (2,5), Me (4) |

| 1,2-Diiodo-4,5-dimethylbenzene | C₈H₈I₂ | 405.96 | N/A | I (1,2), Me (4,5) |

*Note: CAS number overlaps due to database inconsistencies; verify with suppliers.

Table 2: Reactivity in Hypervalent Iodine-Mediated Cyclizations

| Entry | Compound | Yield (%) |

|---|---|---|

| 5 | 2-Iodo-1,3-dimethoxybenzene | 44 |

| 8 | 1-Iodo-2,4-dimethoxybenzene | 59 |

| 9 | 1-Iodo-2,4-dimethoxybenzene* | 68 |

*Extended reaction time (48 hours).

Research Findings and Discussion

- Substituent Position Effects : Methoxy groups at positions 2 and 5 (target compound) vs. 2 and 4 (analog) significantly alter electronic distribution. Ortho-methoxy groups in the latter enhance resonance stabilization, improving cyclization yields .

- Steric vs. Electronic Effects: The methyl group at position 4 in the target compound introduces steric hindrance, reducing reactivity in crowded transition states compared to non-methylated analogs.

- Halogen Impact : Iodo derivatives are preferred in aryl-aryl coupling reactions, whereas bromo analogs are cost-effective alternatives for less demanding syntheses .

Biological Activity

1-Iodo-2,5-dimethoxy-4-methylbenzene, also known by its chemical formula and CAS number 75056-76-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study highlighted its ability to inhibit the proliferation of cancer cells by inducing apoptosis. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (lung cancer) | 15.0 | Inhibition of cell cycle progression |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown anti-inflammatory effects . It was found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory responses.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to serotonin receptors, influencing neurotransmitter release and modulating mood and anxiety levels.

- Enzyme Modulation : By inhibiting COX-2 and iNOS, it reduces the production of inflammatory mediators like prostaglandins and nitric oxide.

Study on Neuropharmacological Effects

A significant case study investigated the neuropharmacological effects of this compound in animal models. The study reported that administration led to reduced anxiety-like behavior in rodents, suggesting potential therapeutic applications in anxiety disorders.

Pyrolysis Products Analysis

Another study explored the pyrolysis products of related compounds under conditions mimicking drug abuse scenarios. It was noted that this compound produced several degradation products upon pyrolysis, raising concerns about its safety profile when used recreationally.

Q & A

Basic Question: What are the standard synthetic routes for 1-Iodo-2,5-dimethoxy-4-methylbenzene, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis typically involves electrophilic aromatic iodination of a pre-functionalized benzene derivative. A common precursor is 2,5-dimethoxy-4-methylbenzene, where iodination is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to enhance electrophilicity . Regioselectivity is influenced by electron-donating groups (e.g., methoxy and methyl groups at positions 2, 4, and 5), which direct iodination to the para position relative to the methyl group. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts like di-iodinated species.

Key Parameters for Optimization:

- Reagent Stoichiometry: Use 1.1–1.3 equivalents of iodinating agent to avoid over-iodination.

- Temperature: Maintain 0–25°C to control reaction kinetics.

- Solvent: Polar aprotic solvents (e.g., dichloromethane) favor electrophilic substitution.

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (M+ = 292.00 g/mol) and isotopic pattern (characteristic of iodine).

- Chromatography: HPLC with UV detection (λ = 254 nm) validates purity (>97%) .

Advanced Question: How can this compound be utilized in cross-coupling reactions for pharmaceutical intermediate synthesis?

Methodological Answer:

The iodine substituent enables participation in Suzuki-Miyaura or Ullmann-type couplings. For example:

- Suzuki Reaction: Coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis yields biaryl structures, which are precursors to kinase inhibitors .

- Ullmann Coupling: With copper catalysts, it forms C–O bonds with phenols for ether-linked drug candidates.

Critical Considerations:

- Catalyst Selection: PdCl₂(dppf) for Suzuki; CuI/1,10-phenanthroline for Ullmann.

- Solvent/Base: Use DMF or toluene with K₂CO₃ to stabilize intermediates.

Advanced Question: How does the steric and electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The methoxy and methyl groups create an electron-rich aromatic ring, favoring NAS at the iodine site. Steric hindrance from the methyl group (position 4) directs nucleophiles to the less hindered para position. For example:

- Substitution with Amines: Heating with primary amines (e.g., benzylamine) in DMSO at 80°C replaces iodine via an SNAr mechanism.

Data Contradictions:

- Solvent Effects: Polar aprotic solvents (DMSO) accelerate NAS, but conflicting reports exist on reaction rates in DMF vs. THF. Resolve by comparing activation energies via DFT calculations .

Advanced Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity: Iodoarenes degrade under UV light; store in amber vials at –20°C.

- Thermal Stability: Decomposition occurs above 150°C, releasing iodine vapors (confirmed by TGA-DSC analysis).

- Moisture: Hydrolysis is negligible in anhydrous environments but accelerates in acidic aqueous conditions (pH < 3).

Mitigation Strategies:

- Use desiccants (silica gel) in storage.

- Monitor purity via periodic GC-MS analysis .

Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR shifts or MS fragmentation patterns often arise from solvent effects, impurities, or instrumentation calibration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.